AG-012986

Description

Properties

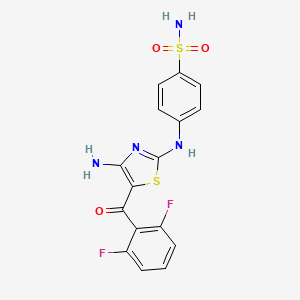

CAS No. |

223784-75-6 |

|---|---|

Molecular Formula |

C16H12F2N4O3S2 |

Molecular Weight |

410.4 g/mol |

IUPAC Name |

4-[[4-amino-5-(2,6-difluorobenzoyl)-1,3-thiazol-2-yl]amino]benzenesulfonamide |

InChI |

InChI=1S/C16H12F2N4O3S2/c17-10-2-1-3-11(18)12(10)13(23)14-15(19)22-16(26-14)21-8-4-6-9(7-5-8)27(20,24)25/h1-7H,19H2,(H,21,22)(H2,20,24,25) |

InChI Key |

BWWQFAUYHCRZKB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)C2=C(N=C(S2)NC3=CC=C(C=C3)S(=O)(=O)N)N)F |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

AG-012986 |

Origin of Product |

United States |

Foundational & Exploratory

AG-012986: A Pan-CDK Inhibitor - A Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

AG-012986 is a potent, multi-targeted cyclin-dependent kinase (CDK) inhibitor that demonstrated significant antitumor activity in preclinical studies.[1] Active against a range of CDKs including CDK1, CDK2, CDK4/6, CDK5, and CDK9, its primary mechanism of action involves the induction of cell cycle arrest and apoptosis through the inhibition of retinoblastoma (Rb) protein phosphorylation.[1][2] Despite its promising efficacy in various tumor models, the clinical development of this compound was halted due to significant toxicities, including retinal, peripheral nerve, and immune cell toxicities.[3][4] This guide provides an in-depth technical overview of the mechanism of action of this compound, detailing its molecular targets, cellular effects, and the experimental protocols used to elucidate its function. It also explores the off-target effects that contributed to its challenging safety profile.

Core Mechanism of Action: Pan-CDK Inhibition and Cell Cycle Arrest

This compound functions as an ATP-competitive inhibitor of multiple cyclin-dependent kinases, key regulators of the cell cycle.[2] By inhibiting these kinases, this compound effectively halts cell cycle progression, leading to apoptosis in cancer cells.

Kinase Inhibition Profile

This compound exhibits potent inhibitory activity against several key cell cycle CDKs, with nanomolar potency. Its selectivity for CDKs over a broad panel of other kinases was a key feature of its design.[2]

| Kinase Target | Ki (nmol/L) | IC50 (nmol/L) |

| CDK4/cyclin D1 | 9.2 | - |

| CDK1/cyclin B | 44 | - |

| CDK2/cyclin A | 94 | - |

| CDK9/cyclin T | - | 4 |

| CDK5/p35 | - | 22 |

| Data sourced from Zhang et al., 2008.[2] |

Signaling Pathway

The primary mechanism of this compound involves the disruption of the CDK-Rb-E2F signaling pathway, a critical checkpoint for cell cycle progression from G1 to S phase.[5]

References

- 1. Pharmacologic properties of this compound, a pan-cyclin-dependent kinase inhibitor with antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Off-target immune cell toxicity caused by this compound, a pan-CDK inhibitor, is associated with inhibition of p38 MAPK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Retinal and peripheral nerve toxicity induced by the administration of a pan-cyclin dependent kinase (cdk) inhibitor in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

AG-012986: A Technical Overview of a Pan-CDK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of AG-012986, a potent, multi-targeted pan-cyclin-dependent kinase (CDK) inhibitor. This document details its inhibitory activity, mechanism of action, experimental evaluation protocols, and key signaling pathways, presenting a valuable resource for professionals in oncology research and drug development.

Core Inhibitory Activity

This compound demonstrates broad-spectrum inhibitory activity against multiple members of the cyclin-dependent kinase family, key regulators of cell cycle progression. Its potency has been quantified through both half-maximal inhibitory concentration (IC50) and binding affinity (Ki) values, highlighting its function as a pan-CDK inhibitor.

Quantitative Inhibitory Data

The following tables summarize the in vitro inhibitory activity of this compound against a panel of CDKs.

| Target CDK Complex | IC50 (nM) |

| CDK9/cyclin T | 4[1][2] |

| CDK5/p35 | 22[1][2] |

| Target CDK Complex | Ki (nM) |

| CDK4/cyclin D | 9.2[1][2] |

| CDK1/cyclin B | 44[1][2] |

| CDK2/cyclin A | 94[1][2] |

In cellular assays, this compound exhibits potent antiproliferative effects across a wide range of human tumor cell lines, with IC50 values below 100 nmol/L in 14 out of 18 tested lines.[3][4] This broad efficacy is observed irrespective of the p53 or retinoblastoma (Rb) status of the cancer cells.[2]

Mechanism of Action

This compound exerts its anti-tumor effects primarily through the induction of cell cycle arrest and apoptosis.[1][3][4] The core mechanism involves the inhibition of CDK-mediated phosphorylation of the retinoblastoma protein (pRb).

-

Rb Hypophosphorylation: By inhibiting CDKs, particularly CDK4 and CDK2, this compound prevents the phosphorylation of pRb.[3][4]

-

Cell Cycle Arrest: Hypophosphorylated pRb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and progression. This leads to a dose-dependent arrest of the cell cycle.[3][4][5]

-

Induction of Apoptosis: Prolonged cell cycle arrest and potentially other off-target effects trigger programmed cell death, or apoptosis, in cancer cells.[3][4]

In vivo studies have confirmed that this compound's antitumor activity is associated with dose-dependent hypophosphorylation of Rb at Serine 795, a decrease in the proliferation marker Ki-67, and an increase in apoptosis within tumor xenografts.[3]

Experimental Protocols

The evaluation of this compound's activity involves a series of standard in vitro and in vivo assays.

In Vitro Assays

-

CDK Enzyme Inhibition Assay:

-

Objective: To determine the IC50 or Ki values of this compound against specific CDK/cyclin complexes.

-

Methodology: Recombinant CDK/cyclin enzymes are incubated with a substrate (e.g., a peptide derived from pRb) and ATP in the presence of varying concentrations of this compound. The kinase activity is measured, often by quantifying the amount of phosphorylated substrate, typically through methods like filter binding assays with radiolabeled ATP or fluorescence-based assays. Data is then plotted to calculate IC50 or Ki values.

-

-

Cell Proliferation Assay:

-

Objective: To measure the antiproliferative activity of this compound on cancer cell lines.

-

Methodology: Tumor cells are seeded in multi-well plates and treated with a range of this compound concentrations for a specified period (e.g., 72 hours). Cell viability is assessed using colorimetric or fluorometric assays such as MTT, SRB, or CellTiter-Glo, which measure metabolic activity or total protein/DNA content. The IC50 value, the concentration that inhibits cell growth by 50%, is then determined.

-

-

Western Blotting for Rb Phosphorylation:

-

Objective: To confirm the mechanism of action by assessing the phosphorylation status of pRb.

-

Methodology: Cancer cells (e.g., HCT116) are treated with this compound for different durations (e.g., 8 and 24 hours).[4] Cell lysates are prepared, and proteins are separated by SDS-PAGE. The separated proteins are transferred to a membrane, which is then probed with primary antibodies specific for phosphorylated pRb (e.g., anti-phospho-Rb Ser795) and total Rb.[4] A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence.

-

-

Cell Cycle Analysis via Flow Cytometry:

-

Objective: To determine the effect of this compound on cell cycle distribution.

-

Methodology: Cells treated with this compound for a set time (e.g., 24 hours) are harvested and fixed.[4] The cells are then stained with a fluorescent DNA-binding dye, such as propidium iodide (PI).[4][6] The DNA content of individual cells is measured using a flow cytometer. The resulting histogram allows for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.[6][7]

-

-

Apoptosis Assay (TUNEL Staining):

-

Objective: To detect and quantify apoptosis induced by this compound.

-

Methodology: HCT116 cells are treated with the compound for 24 hours.[4] The cells are then fixed and permeabilized. The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is performed, which enzymatically labels the 3'-OH ends of DNA fragments characteristic of apoptosis with a fluorescently labeled dUTP.[4] The percentage of apoptotic (TUNEL-positive) cells is then determined by fluorescence microscopy or flow cytometry.[4]

-

Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows associated with this compound.

Caption: this compound inhibits the Cyclin D-CDK4/6 complex, preventing Rb phosphorylation and causing G1 arrest.

Caption: A typical workflow for preclinical evaluation of this compound, from in vitro to in vivo studies.

Off-Target Activity and Toxicity

While a potent anti-cancer agent, this compound development was halted due to significant toxicities observed in preclinical studies.[8][9] These adverse effects are believed to stem from off-target activities.

-

Immune Cell Toxicity: this compound induces caspase-driven apoptosis in non-proliferating peripheral lymphocytes.[8] This toxicity is not related to its intended cell cycle inhibition but is associated with the impairment of the p38 Mitogen-Activated Protein Kinase (MAPK) survival pathway.[8] The compound was shown to inhibit the induced phosphorylation of p38, leading to decreased IL-2 production and subsequent T-cell apoptosis.[8]

-

Retinal and Peripheral Nerve Toxicity: Administration of this compound in mice resulted in unexpected retinal degeneration and axonal degeneration in sciatic nerves.[10] The underlying mechanism for this neurotoxicity is not fully elucidated but may involve the inhibition of other kinases crucial for neuronal health or off-target receptor binding.[10] Notably, CDK5, which is inhibited by this compound, plays a role in neuronal processes.[11]

Caption: this compound inhibits upstream kinases in the p38 MAPK pathway, leading to T-cell apoptosis.

Conclusion

This compound is a well-characterized pan-CDK inhibitor with potent anti-proliferative activity against a broad range of cancer cell lines. Its mechanism of action through the inhibition of the CDK/Rb pathway is well-established. However, significant off-target toxicities, including immunosuppression and neurotoxicity, have hindered its clinical development. The detailed study of this compound provides valuable insights into the therapeutic potential and challenges of pan-CDK inhibition, informing the design and development of next-generation, more selective CDK inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Pharmacologic properties of this compound, a pan-cyclin-dependent kinase inhibitor with antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]

- 7. Cell Cycle Analysis Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 8. Off-target immune cell toxicity caused by this compound, a pan-CDK inhibitor, is associated with inhibition of p38 MAPK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Retinal and peripheral nerve toxicity induced by the administration of a pan-cyclin dependent kinase (cdk) inhibitor in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

AG-012986: A Pan-Cyclin-Dependent Kinase Inhibitor - A Technical Guide

Introduction

AG-012986 is a potent, ATP-competitive, small molecule inhibitor of multiple cyclin-dependent kinases (CDKs).[1][2] As a pan-CDK inhibitor, it demonstrates significant antitumor activity in a broad range of cancer cell lines and preclinical tumor models.[2] Its primary mechanism of action involves the induction of cell cycle arrest and apoptosis through the inhibition of key cell cycle-regulating CDKs.[2] This technical guide provides a comprehensive overview of the target kinases of this compound, its biological effects, and the experimental methodologies used to characterize its activity. Despite its promising preclinical antitumor efficacy, the development of this compound was halted due to significant toxicities observed in preclinical studies, including retinal, peripheral nerve, and immune cell toxicities.[1][3]

Target Kinase Profile of this compound

This compound exhibits potent inhibitory activity against several key cell cycle and transcriptional CDKs. The quantitative inhibition data for this compound against a panel of kinases are summarized in the table below.

Table 1: Kinase Inhibition Profile of this compound

| Kinase Target | Parameter | Value (nmol/L) |

| CDK4/cyclin D1 | Ki | 9.2 |

| CDK1/cyclin B | Ki | 44 |

| CDK2/cyclin A | Ki | 94 |

| CDK9/cyclin T | IC50 | 4 |

| CDK5/p35 | IC50 | 22 |

Data compiled from published preclinical studies.

Cellular Activity and Antiproliferative Effects

The inhibition of CDKs by this compound translates to potent antiproliferative activity across a wide array of human tumor cell lines. This activity is largely independent of the p53 or retinoblastoma (Rb) tumor suppressor status of the cells.

Table 2: Antiproliferative Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nmol/L) |

| HCT116 | Colon | <100 |

| SW620 | Colon | <100 |

| A549 | Lung | <100 |

| PC-3 | Prostate | <100 |

| MDA-MB-231 | Breast | <100 |

| U87-MG | Glioblastoma | <100 |

This table presents a selection of cell lines; this compound has shown IC50 values of <100 nmol/L in 14 of 18 tested tumor cell lines.[2]

Signaling Pathway and Mechanism of Action

This compound exerts its anticancer effects primarily by inhibiting CDKs that are critical for cell cycle progression. The inhibition of CDK4/6 prevents the phosphorylation of the retinoblastoma protein (Rb), which in turn keeps the transcription factor E2F in an inactive state. This leads to a G1 cell cycle arrest. Inhibition of CDK2 also contributes to the G1/S phase block. Furthermore, inhibition of CDK1 blocks the G2/M transition. The induction of apoptosis by this compound is a downstream consequence of cell cycle arrest.[2]

Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of this compound.

Biochemical Kinase Inhibition Assay

This assay quantifies the ability of this compound to inhibit the activity of purified kinases.

Materials:

-

Purified recombinant kinase (e.g., CDK4/cyclin D1)

-

Kinase-specific substrate (e.g., a peptide containing a phosphorylation site for the kinase)

-

This compound

-

ATP (radiolabeled or non-radiolabeled, depending on the detection method)

-

Kinase reaction buffer

-

Detection reagent (e.g., for luminescence-based assays)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO).

-

In a microplate, add the purified kinase and its specific substrate to the kinase reaction buffer.

-

Add the diluted this compound or vehicle control to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature and for a sufficient duration for the kinase reaction to proceed.

-

Stop the reaction.

-

Add the detection reagent and measure the signal (e.g., luminescence, fluorescence, or radioactivity) using a microplate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Western Blot for Retinoblastoma (Rb) Phosphorylation

This method is used to assess the effect of this compound on the phosphorylation of Rb in whole cells.[2]

Materials:

-

Cancer cell line (e.g., HCT116)

-

This compound

-

Cell lysis buffer with protease and phosphatase inhibitors

-

Primary antibody against phospho-Rb (e.g., Ser795)

-

Primary antibody against total Rb (as a loading control)

-

Secondary antibody conjugated to HRP

-

Chemiluminescent substrate

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membrane and transfer apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Wash buffer (e.g., TBST)

-

Imaging system

Procedure:

-

Culture cells to the desired confluency and treat with various concentrations of this compound for a specified time (e.g., 24 hours).

-

Harvest and lyse the cells in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for at least 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-Rb overnight at 4°C.

-

Wash the membrane with wash buffer.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane extensively.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane and re-probe with an antibody against total Rb as a loading control.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in different phases of the cell cycle following treatment with this compound.[4]

Materials:

-

Cancer cell line

-

This compound

-

Propidium iodide (PI) or other DNA-staining dye

-

RNase A

-

Fixation solution (e.g., 70% ethanol)

-

Flow cytometer

Procedure:

-

Treat cells with this compound for the desired duration.

-

Harvest the cells and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol and store at -20°C.

-

Wash the fixed cells with PBS.

-

Resuspend the cells in a staining solution containing PI and RNase A.

-

Incubate the cells in the dark at room temperature.

-

Analyze the stained cells using a flow cytometer.

-

The DNA content of the cells is measured, and the percentage of cells in the G1, S, and G2/M phases of the cell cycle is quantified.

TUNEL Assay for Apoptosis

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis, in cells treated with this compound.[4]

Materials:

-

Treated cells on a slide or in suspension

-

Fixation and permeabilization reagents

-

TdT (Terminal deoxynucleotidyl transferase) enzyme

-

BrdU (Bromodeoxyuridine) or a fluorescently labeled dUTP

-

Antibody against BrdU (if using BrdU)

-

Fluorescent microscope or flow cytometer

Procedure:

-

Fix and permeabilize the cells treated with this compound.

-

Incubate the cells with TdT enzyme and labeled dUTPs (or BrdU). The TdT enzyme will add the labeled nucleotides to the 3'-hydroxyl ends of fragmented DNA.

-

If using BrdU, incubate with a fluorescently labeled anti-BrdU antibody.

-

Wash the cells.

-

Visualize the labeled cells using a fluorescent microscope or quantify the apoptotic cell population by flow cytometry.

Preclinical Development and Discontinuation

While this compound demonstrated significant antitumor activity in preclinical models, its development was terminated due to unacceptable toxicities observed in animal studies.[1][3] The reported toxicities included:

-

Retinal and Peripheral Nerve Toxicity: Administration of this compound in mice led to retinal degeneration/atrophy and axonal degeneration in sciatic nerves.[3]

-

Immune Cell Toxicity: The compound caused rapid, bone-marrow-independent white blood cell toxicity.[1] This toxicity was hypothesized to be an off-target effect related to the inhibition of p38 MAPK, leading to the apoptosis of T-cells.[1]

These findings highlight the challenges associated with developing pan-CDK inhibitors, where the broad-spectrum activity can lead to on-target and off-target toxicities that hinder their clinical application.

Conclusion

This compound is a potent pan-CDK inhibitor that effectively targets key cell cycle kinases, leading to cell cycle arrest and apoptosis in cancer cells. Its mechanism of action is well-characterized, and its preclinical efficacy was promising. However, the compound's development was halted due to significant toxicities, underscoring the importance of a favorable therapeutic window for this class of inhibitors. The in-depth understanding of the target profile and the associated toxicities of this compound provides valuable insights for the future design and development of more selective and safer CDK inhibitors for cancer therapy.

References

- 1. Off-target immune cell toxicity caused by this compound, a pan-CDK inhibitor, is associated with inhibition of p38 MAPK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacologic properties of this compound, a pan-cyclin-dependent kinase inhibitor with antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Retinal and peripheral nerve toxicity induced by the administration of a pan-cyclin dependent kinase (cdk) inhibitor in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Pan-CDK Inhibitor AG-012986: A Comprehensive Technical Review of its Role in G1 Cell Cycle Arrest

For Immediate Release

PFIZER, INC., Groton, CT – This technical guide provides an in-depth analysis of AG-012986, a potent, multi-targeted cyclin-dependent kinase (CDK) inhibitor. Developed for researchers, scientists, and drug development professionals, this document details the mechanism of action, key experimental data, and relevant protocols associated with this compound-induced cell cycle arrest.

Executive Summary

This compound is a small molecule inhibitor targeting a broad spectrum of cyclin-dependent kinases, including CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.[1] Its primary mechanism of action in cancer cells involves the induction of G1 phase cell cycle arrest and, at higher concentrations, apoptosis.[1] This is achieved through the inhibition of CDK-mediated phosphorylation of the Retinoblastoma (Rb) protein, a key regulator of the G1/S phase transition.[1] This guide will explore the core pharmacology of this compound, present quantitative data on its efficacy, and provide detailed methodologies for replicating key experiments.

Mechanism of Action: G1 Cell Cycle Arrest

The progression of the cell cycle is orchestrated by the sequential activation of CDKs. This compound, as a pan-CDK inhibitor, disrupts this process. The G1 phase of the cell cycle is particularly sensitive to this compound's inhibitory effects.

In a normal cell cycle, the CDK4/6-cyclin D and CDK2-cyclin E complexes phosphorylate the Retinoblastoma (Rb) protein. This hyperphosphorylation of Rb leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for S phase entry.

This compound inhibits the kinase activity of CDK4/6 and CDK2, leading to the hypophosphorylation of Rb.[1] Hypophosphorylated Rb remains bound to E2F, thereby preventing the transcription of S phase-promoting genes and causing the cell to arrest in the G1 phase. A key phosphorylation site affected is Serine 795 of the Rb protein.[1]

Quantitative Data

Kinase Inhibitory Activity

This compound exhibits potent inhibitory activity against a range of CDKs. The inhibitory constants (Ki) and IC50 values highlight its pan-CDK inhibitor profile.

| CDK/Cyclin Complex | Ki (nmol/L) | IC50 (nmol/L) |

| CDK4/cyclin D1 | 9.2 | - |

| CDK2/cyclin E | - | - |

| CDK2/cyclin A | 94 | - |

| CDK1/cyclin B | 44 | - |

| CDK9/cyclin T | - | 4 |

| CDK5/p35 | - | 22 |

| Data sourced from MedchemExpress and supporting literature.[2] |

Antiproliferative Activity

This compound has demonstrated broad antiproliferative activity across numerous human tumor cell lines, with IC50 values generally below 100 nmol/L in sensitive lines.[1]

Cell Cycle Distribution Analysis

Treatment of HCT116 human colon carcinoma cells with this compound for 24 hours resulted in a dose-dependent increase in the percentage of cells in the G1 phase and a corresponding decrease in the S and G2-M phases.

| This compound Concentration (nmol/L) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2-M Phase |

| 0 (Vehicle) | 45 | 40 | 15 |

| 30 | 55 | 30 | 15 |

| 60 | 65 | 20 | 15 |

| 120 | 75 | 10 | 15 |

| Data is illustrative based on published findings in HCT116 cells.[1] |

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing cell cycle distribution following treatment with this compound.

Methodology:

-

Cell Culture: HCT116 cells are cultured in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum.

-

Treatment: Cells in the mid-log phase of growth are treated with varying concentrations of this compound or vehicle control for 24 hours.[1]

-

Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol while vortexing, followed by incubation at -20°C for at least 2 hours.

-

Staining: Fixed cells are washed with PBS and then stained with a solution containing Propidium Iodide (PI) and RNase A to ensure only DNA is stained.

-

Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer.

-

Data Analysis: The resulting histograms are analyzed using cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2-M phases of the cell cycle.[1]

Western Blot for Rb Phosphorylation

This protocol details the detection of Rb phosphorylation at Serine 795.

Methodology:

-

Cell Lysis: HCT116 cells are treated with this compound for the desired time (e.g., 8 or 24 hours).[1] Cells are then washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

The membrane is then incubated with a primary antibody specific for phospho-Rb (Ser795) overnight at 4°C.[1] A separate blot should be run for total Rb as a loading control.

-

After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.[1]

Conclusion

This compound is a potent pan-CDK inhibitor that effectively induces G1 cell cycle arrest in cancer cells. Its mechanism of action, centered on the inhibition of Rb phosphorylation, is well-characterized. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of CDK inhibitors as therapeutic agents. It is important to note that while effective, off-target effects and potential toxicities of pan-CDK inhibitors like this compound warrant careful consideration in preclinical and clinical development.[3][4]

References

- 1. Pharmacologic properties of this compound, a pan-cyclin-dependent kinase inhibitor with antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Retinoblastoma tumor-suppressor protein phosphorylation and inactivation depend on direct interaction with Pin1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

AG-012986 Induced Apoptosis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG-012986 is a potent, small-molecule, pan-cyclin-dependent kinase (CDK) inhibitor that has demonstrated significant anti-proliferative and pro-apoptotic activity across a range of cancer cell lines and in preclinical tumor models. By targeting multiple CDKs, this compound disrupts the cell cycle machinery, leading to cell cycle arrest and subsequent programmed cell death, or apoptosis. This technical guide provides an in-depth overview of the this compound-induced apoptosis pathway, summarizing key quantitative data, detailing experimental protocols, and visualizing the core signaling cascades.

Core Mechanism of Action: Pan-CDK Inhibition

This compound exerts its biological effects through the competitive inhibition of the ATP-binding pocket of several cyclin-dependent kinases. This broad-spectrum inhibition disrupts the tightly regulated progression of the cell cycle.

Data Presentation: Kinase Inhibition and Anti-Proliferative Activity

The following tables summarize the inhibitory activity of this compound against various kinases and its anti-proliferative effects on different cancer cell lines.

Table 1: Kinase Inhibitory Profile of this compound

| Kinase Target | IC50 / Ki (nmol/L) |

| CDK1/cyclin B | 44 (Ki) |

| CDK2/cyclin A | 94 (Ki) |

| CDK4/cyclin D1 | 9.2 (Ki) |

| CDK5/p35 | 22 (IC50) |

| CDK9/cyclin T1 | 4 (IC50) |

Table 2: Anti-Proliferative Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nmol/L) |

| HCT116 | Colon Carcinoma | <100 |

| SW620 | Colorectal Adenocarcinoma | <100 |

| MV522 | Lung Carcinoma | <100 |

| A549 | Lung Carcinoma | >100 |

| PC-3 | Prostate Adenocarcinoma | <100 |

| DU145 | Prostate Carcinoma | <100 |

| MDA-MB-231 | Breast Adenocarcinoma | <100 |

| MCF7 | Breast Adenocarcinoma | <100 |

The this compound-Induced Apoptosis Signaling Pathway

The induction of apoptosis by this compound is a multi-step process initiated by the inhibition of CDKs, leading to cell cycle arrest and subsequent activation of the intrinsic apoptotic pathway. While direct studies on the complete apoptotic cascade initiated by this compound are limited, the mechanisms elucidated for other pan-CDK inhibitors like Flavopiridol, Seliciclib, and Dinaciclib provide a strong model for its action.[1][2][3][4][5][6][7][8][9][10][11][12][13][14]

Cell Cycle Arrest

Inhibition of CDK1, CDK2, and CDK4/6 by this compound prevents the phosphorylation of the Retinoblastoma protein (Rb).[4] Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the expression of genes required for S-phase entry and thereby inducing a G1 cell cycle arrest.[1]

Downregulation of Mcl-1

A key event in the initiation of apoptosis by pan-CDK inhibitors is the downregulation of the anti-apoptotic protein Mcl-1.[2][5][9] This is primarily achieved through the inhibition of CDK9, a component of the positive transcription elongation factor b (P-TEFb). Inhibition of CDK9 leads to a decrease in the phosphorylation of the C-terminal domain of RNA Polymerase II, resulting in a global shutdown of transcription.[2][9] Genes with short mRNA and protein half-lives, such as MCL1, are particularly sensitive to this transcriptional inhibition.

Activation of the Intrinsic Apoptotic Pathway

The decrease in Mcl-1 levels disrupts the balance between pro- and anti-apoptotic Bcl-2 family proteins at the mitochondrial outer membrane. This leads to the activation of the pro-apoptotic effector proteins BAX and BAK, resulting in mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c into the cytoplasm.

Caspase Activation Cascade

Released cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9.[3] Active caspase-9 then cleaves and activates the executioner caspases, such as caspase-3 and caspase-7.[3][6] These executioner caspases are responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[3][6]

Signaling Pathway Diagram

Caption: this compound induced apoptosis signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments used to elucidate the apoptotic pathway of this compound are provided below.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is used to determine the IC50 values of this compound in cancer cell lines.

Materials:

-

Cancer cell lines

-

Complete growth medium

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

-

Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO).

-

Incubate for 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization buffer to each well.

-

Incubate for at least 1 hour at room temperature to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to assess the effect of this compound on cell cycle distribution.

Materials:

-

Cancer cell lines treated with this compound

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing.

-

Incubate at -20°C for at least 2 hours.

-

Wash the cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution.

-

Incubate at room temperature for 30 minutes in the dark.

-

Analyze the samples on a flow cytometer.

-

Use cell cycle analysis software to determine the percentage of cells in G1, S, and G2/M phases.

Apoptosis Detection by TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Materials:

-

Cells grown on coverslips or slides, treated with this compound

-

4% paraformaldehyde in PBS

-

Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

-

TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)

-

Fluorescence microscope

Procedure:

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash with PBS.

-

Permeabilize the cells with permeabilization solution for 2 minutes on ice.

-

Wash with PBS.

-

Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber.

-

Wash with PBS.

-

Mount the coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI).

-

Visualize the cells under a fluorescence microscope. TUNEL-positive cells will exhibit bright green or red fluorescence, depending on the label used.

Western Blot Analysis of Apoptotic Proteins

This protocol is used to detect changes in the expression levels of key apoptotic proteins.

Materials:

-

Cancer cell lines treated with this compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Rb, anti-phospho-Rb, anti-Mcl-1, anti-cleaved caspase-3, anti-PARP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analyze the band intensities to determine the relative protein expression levels.

Experimental and Logical Workflow Diagrams

Experimental Workflow for Assessing this compound-Induced Apoptosis

Caption: Workflow for apoptosis assessment.

Conclusion

This compound is a potent inducer of apoptosis in cancer cells, acting through a mechanism that is intrinsically linked to its function as a pan-CDK inhibitor. The primary pathway involves the induction of cell cycle arrest followed by the transcriptional downregulation of the anti-apoptotic protein Mcl-1, which in turn triggers the mitochondrial-mediated caspase cascade. The detailed understanding of this pathway, supported by the experimental protocols provided, offers a solid foundation for further research and the development of CDK inhibitors as therapeutic agents in oncology.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. mdpi.com [mdpi.com]

- 5. The cyclin-dependent kinase inhibitor flavopiridol induces apoptosis in multiple myeloma cells through transcriptional repression and down-regulation of Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dinaciclib Interrupts Cell Cycle and Induces Apoptosis in Oral Squamous Cell Carcinoma: Mechanistic Insights and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Seliciclib (CYC202, R-Roscovitine) induces cell death in multiple myeloma cells by inhibition of RNA polymerase II-dependent transcription and down-regulation of Mcl-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dinaciclib Interrupts Cell Cycle and Induces Apoptosis in Oral Squamous Cell Carcinoma: Mechanistic Insights and Therapeutic Potential [mdpi.com]

- 11. Study of the mechanism by which dinaciclib induces apoptosis and cell cycle arrest of lymphoma Raji cells through a CDK1‐involved pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ashpublications.org [ashpublications.org]

- 13. Seliciclib - Wikipedia [en.wikipedia.org]

- 14. tandfonline.com [tandfonline.com]

AG-012986: A Pan-Cyclin-Dependent Kinase Inhibitor for Cancer Research

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

AG-012986 is a potent, multi-targeted, small-molecule inhibitor of cyclin-dependent kinases (CDKs), key regulators of the cell cycle.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound. It details its mechanism of action as an ATP-competitive inhibitor of CDKs, leading to cell cycle arrest and apoptosis in various cancer cell lines.[1][2] This document also includes detailed protocols for key experimental assays and visual representations of the associated signaling pathways to facilitate further research and drug development efforts.

Chemical Structure and Properties

This compound, with the IUPAC name 4-[4-Amino-5-(2,6-difluorobenzoyl)thiazol-2-ylamino]-N-[(1R)-2-(dimethylamino)-1-methylethyl]benzamide, is a benzamide derivative.[3] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C22H23F2N5O2S | [1] |

| Molecular Weight | 459.51 g/mol | [1] |

| CAS Number | 486414-35-1 | [1] |

| Appearance | White to off-white solid | [1] |

| Solubility | Soluble in DMSO | [1] |

Biological Activity and Mechanism of Action

This compound is a pan-CDK inhibitor with potent activity against several key cell cycle-regulating CDKs.[2][4] It functions as an ATP-competitive inhibitor, binding to the ATP pocket of CDKs and preventing the phosphorylation of their substrates.[3][5] This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest, primarily at the G1/S and G2/M phases, and subsequently induces apoptosis in cancer cells.[1][2][6]

Kinase Inhibition Profile

The inhibitory activity of this compound has been characterized against a panel of kinases, demonstrating high potency for CDKs. The inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) for key targets are presented below.

| Target Kinase | Inhibition Constant (Ki) | IC50 | Reference |

| CDK1/cyclin B | 44 nM | - | [1] |

| CDK2/cyclin A | 94 nM | - | [1] |

| CDK4/cyclin D1 | 9.2 nM | - | [1] |

| CDK5/p35 | - | 22 nM | [1] |

| CDK9/cyclin T | - | 4 nM | [1] |

This compound exhibits selectivity for CDKs over a range of other kinases, although some off-target activity has been noted, including against the p38 MAPK pathway.[4]

Cellular Effects

-

Cell Cycle Arrest: By inhibiting CDKs, this compound prevents the phosphorylation of the Retinoblastoma protein (Rb).[1][2] Hypophosphorylated Rb remains active and sequesters the E2F transcription factor, thereby blocking the expression of genes required for S-phase entry and leading to G1 arrest.[7] Inhibition of CDK1 activity also contributes to G2/M arrest.[6]

-

Induction of Apoptosis: Prolonged cell cycle arrest initiated by this compound ultimately triggers programmed cell death, or apoptosis.[1][2] This process is characterized by the activation of caspases, a family of proteases that execute the apoptotic program.[8][9]

Signaling Pathways

The primary signaling pathway affected by this compound is the CDK/Rb-E2F pathway, a critical regulator of the G1/S transition in the cell cycle. Its induction of apoptosis involves the intrinsic mitochondrial pathway.

Caption: this compound inhibits CDK4/6, preventing Rb phosphorylation and leading to G1 arrest.

Caption: this compound induces apoptosis through the mitochondrial pathway via caspase activation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Western Blotting for Phosphorylated Rb

This protocol details the detection of phosphorylated Retinoblastoma protein (p-Rb) in cell lysates following treatment with this compound.

Materials:

-

Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (5% BSA in TBST)

-

Primary antibodies: anti-phospho-Rb (Ser795) and anti-total Rb

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Treatment and Lysis:

-

Plate cells and treat with desired concentrations of this compound for specified times.

-

Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Clarify lysates by centrifugation and determine protein concentration.[10]

-

-

SDS-PAGE and Transfer:

-

Denature protein lysates in Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a membrane.[10]

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate with primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.[11]

-

-

Detection:

-

Incubate the membrane with ECL substrate.

-

Visualize bands using a chemiluminescence imaging system.

-

Caption: Workflow for Western blot analysis of protein phosphorylation.

TUNEL Assay for Apoptosis

This protocol describes the detection of DNA fragmentation in apoptotic cells using the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay.

Materials:

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)

-

TUNEL reaction mixture (TdT enzyme and labeled dUTPs)

-

DAPI or Hoechst for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Cell Preparation:

-

TUNEL Staining:

-

Incubate cells with the TUNEL reaction mixture.[13]

-

Wash cells to remove unincorporated nucleotides.

-

-

Analysis:

-

Counterstain nuclei with DAPI or Hoechst.

-

Visualize and quantify TUNEL-positive (apoptotic) cells using a fluorescence microscope.[13]

-

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution using propidium iodide (PI) staining and flow cytometry.

Materials:

-

70% cold ethanol

-

Phosphate-buffered saline (PBS)

-

Propidium iodide (PI) staining solution containing RNase A

Procedure:

-

Cell Fixation:

-

Staining:

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

Determine the percentage of cells in G0/G1, S, and G2/M phases based on DNA content (PI fluorescence intensity).

-

In Vivo Antitumor Efficacy

The antitumor activity of this compound has been evaluated in vivo using human tumor xenograft models in immunocompromised mice.

Human Tumor Xenograft Model

Procedure:

-

Cell Implantation:

-

Subcutaneously inject a suspension of human tumor cells (e.g., 1 x 10^7 cells) into the flank of immunodeficient mice (e.g., nude or SCID).[3]

-

-

Tumor Growth and Treatment:

-

Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).

-

Administer this compound or vehicle control via the desired route (e.g., intraperitoneal injection or oral gavage) according to the planned dosing schedule.

-

-

Efficacy Evaluation:

-

Measure tumor volume regularly using calipers.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).[3]

-

Conclusion

This compound is a valuable research tool for investigating the role of CDKs in cell cycle regulation and cancer biology. Its potent and broad-spectrum inhibitory activity against key CDKs makes it an effective agent for inducing cell cycle arrest and apoptosis in a variety of cancer cell models. The detailed protocols and pathway diagrams provided in this guide are intended to support the design and execution of experiments aimed at further elucidating the therapeutic potential of CDK inhibition in oncology. As with any multi-targeted inhibitor, careful consideration of its off-target effects is warranted in the interpretation of experimental results.[4][15]

References

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. protocols.io [protocols.io]

- 6. P38 MAPK Signaling in the Retina: Effects of Aging and Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. protocols.io [protocols.io]

- 8. Apoptosis Dependent and Independent Functions of Caspases - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 12. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 13. info.gbiosciences.com [info.gbiosciences.com]

- 14. vet.cornell.edu [vet.cornell.edu]

- 15. Retinal and peripheral nerve toxicity induced by the administration of a pan-cyclin dependent kinase (cdk) inhibitor in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

AG-012986: A Preclinical Overview of a Pan-Cyclin-Dependent Kinase Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

AG-012986 is a potent, multi-targeted small molecule inhibitor of cyclin-dependent kinases (CDKs), a family of protein kinases crucial for cell cycle regulation.[1][2][3] Dysregulation of CDK activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. This compound has demonstrated broad-spectrum antiproliferative activity in a variety of preclinical cancer models, both in vitro and in vivo.[2][3] This technical guide provides a comprehensive overview of the preclinical studies on this compound, focusing on its mechanism of action, efficacy, pharmacokinetics, and toxicity profile. The information is presented to aid researchers and drug development professionals in understanding the preclinical landscape of this pan-CDK inhibitor.

Core Mechanism of Action: Inhibition of Cell Cycle Progression

This compound exerts its primary anti-tumor effect by inhibiting multiple CDKs, including CDK1, CDK2, CDK4, CDK5, and CDK9.[2][3] This inhibition disrupts the normal progression of the cell cycle. A key downstream event is the dose-dependent hypophosphorylation of the retinoblastoma protein (Rb) at serine 795.[2] Hypophosphorylated Rb remains active and sequesters the E2F family of transcription factors, thereby preventing the expression of genes required for the G1 to S phase transition and leading to cell cycle arrest.[2]

Quantitative Preclinical Data

In Vitro Kinase Inhibitory Activity

This compound demonstrates potent inhibition against a panel of CDKs. The inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) are summarized below.

| Kinase Target | Ki (nmol/L) | IC50 (nmol/L) |

| CDK1/cyclin B | 44 | - |

| CDK2/cyclin A | 94 | - |

| CDK4/cyclin D1 | 9.2 | - |

| CDK5/p35 | - | 22 |

| CDK9/cyclin T | - | 4 |

| Data sourced from Zhang et al., 2008.[2] |

In Vitro Antiproliferative Activity

This compound exhibits broad-spectrum antiproliferative activity against a panel of human tumor cell lines.

| Cell Line | Cancer Type | IC50 (nmol/L) |

| HCT116 | Colon | <100 |

| COLO205 | Colon | <100 |

| SW620 | Colon | <100 |

| A549 | Lung | <100 |

| NCI-H460 | Lung | <100 |

| PC-3 | Prostate | <100 |

| DU145 | Prostate | <100 |

| MDA-MB-231 | Breast | <100 |

| MCF7 | Breast | <100 |

| U251 | Glioblastoma | <100 |

| SF-268 | CNS | <100 |

| OVCAR-3 | Ovarian | <100 |

| PANC-1 | Pancreatic | <100 |

| BXPC-3 | Pancreatic | <100 |

| A498 | Kidney | >100 |

| CAKI-1 | Kidney | >100 |

| UO-31 | Kidney | >100 |

| SN12C | Kidney | >100 |

| Data represents a selection of cell lines from Zhang et al., 2008. This compound showed IC50s of <100 nmol/L in 14 of 18 tumor cell lines tested.[2] |

In Vivo Antitumor Efficacy

Significant tumor growth inhibition was observed in multiple human xenograft tumor models.

| Xenograft Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (%) |

| COLO205 | Colon | Near MTD, 8 or 12 days | >83.1 |

| HCT116 | Colon | Near MTD, 8 or 12 days | >83.1 |

| A549 | Lung | Near MTD, 8 or 12 days | >83.1 |

| PC-3 | Prostate | Near MTD, 8 or 12 days | >83.1 |

| PANC-1 | Pancreatic | Near MTD, 8 or 12 days | >83.1 |

| Data represents a summary of findings from Zhang et al., 2008, where significant antitumor efficacy was observed in 10 of 11 human xenograft tumor models.[2] |

Experimental Protocols

Kinase Inhibition Assay

Objective: To determine the in vitro potency of this compound against specific cyclin-dependent kinases.

Methodology:

-

Recombinant human CDK/cyclin complexes are used.

-

Assays are typically performed in a 96-well plate format.

-

The reaction mixture contains the kinase, a specific substrate (e.g., a peptide derived from Rb), and ATP (often radiolabeled, e.g., [γ-³³P]ATP).

-

This compound is added at various concentrations.

-

The reaction is initiated by the addition of the ATP mixture and incubated at room temperature for a specified time (e.g., 30-60 minutes).

-

The reaction is stopped by the addition of a stop solution (e.g., phosphoric acid).

-

The phosphorylated substrate is captured on a filter membrane.

-

The amount of incorporated radioactivity is quantified using a scintillation counter.

-

IC50 values are calculated by fitting the data to a four-parameter logistic equation. Ki values are determined using the Cheng-Prusoff equation.

Cell Proliferation Assay

Objective: To assess the antiproliferative activity of this compound on cancer cell lines.

Methodology:

-

Cancer cell lines are seeded in 96-well plates at an appropriate density.

-

After allowing the cells to adhere overnight, they are treated with a serial dilution of this compound.

-

Cells are incubated for a specified period (e.g., 72 hours).

-

Cell viability is assessed using a colorimetric or fluorometric assay, such as MTS, MTT, or CellTiter-Glo.

-

The absorbance or fluorescence is measured using a plate reader.

-

IC50 values are determined by plotting the percentage of cell growth inhibition against the drug concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis for Rb Phosphorylation

Objective: To evaluate the effect of this compound on the phosphorylation of Rb.

Methodology:

-

Cells are treated with various concentrations of this compound for a specified time.

-

Cells are lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

The membrane is incubated with a primary antibody specific for phospho-Rb (Ser795).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

The membrane is often stripped and re-probed with an antibody for total Rb or a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Cell Cycle Analysis

Objective: To determine the effect of this compound on cell cycle distribution.

Methodology:

-

Cells are treated with this compound for a specified time.

-

Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Fixed cells are washed and resuspended in a staining solution containing propidium iodide (PI) and RNase A.

-

Cells are incubated in the dark to allow for DNA staining.

-

The DNA content of the cells is analyzed by flow cytometry.

-

The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software.

In Vivo Xenograft Studies

Objective: To evaluate the antitumor efficacy of this compound in a living organism.

Methodology:

-

Human tumor cells are implanted subcutaneously into immunocompromised mice (e.g., nude or SCID mice).

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

This compound is administered via a specified route (e.g., intraperitoneal injection or subcutaneous osmotic pump) and schedule.

-

Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Body weight and general health of the animals are monitored.

-

At the end of the study, tumors are excised and weighed.

-

Tumor growth inhibition is calculated by comparing the tumor volumes or weights of the treated group to the control group.

Toxicity Profile

On-Target and Off-Target Toxicities

Preclinical studies have revealed both on-target and off-target toxicities associated with this compound. As a pan-CDK inhibitor, it can affect rapidly dividing normal cells, leading to toxicities such as myelosuppression.

Neurotoxicity

Unexpectedly, administration of this compound in mice resulted in retinal and peripheral nerve toxicity.[1] This was characterized by axonal degeneration in the sciatic nerves and retinal degeneration/atrophy.[1] The underlying mechanism for this neurotoxicity is not fully elucidated but may be related to the inhibition of specific CDKs, off-target kinase inhibition, or the metabolism and distribution of the compound.[1]

Immunotoxicity

This compound was also found to cause rapid, bone-marrow-independent white blood cell toxicity.[4] This off-target effect is hypothesized to be due to the inhibition of the p38 MAPK signaling pathway, leading to caspase-dependent apoptosis in non-proliferating peripheral lymphocytes.[4]

Pharmacokinetics

Pharmacokinetic studies in mice have shown that the in vivo efficacy of this compound correlates with the duration of exposure above a minimally effective plasma concentration rather than the peak drug level.[2] This suggests that a continuous infusion or a frequent dosing schedule may be more effective for achieving optimal antitumor activity while potentially minimizing toxicity.[2]

Conclusion

This compound is a potent pan-CDK inhibitor with significant preclinical antitumor activity across a broad range of cancer models. Its mechanism of action is well-defined, primarily involving the inhibition of cell cycle progression through the CDK-Rb-E2F pathway. However, preclinical development has been hampered by a challenging toxicity profile, including neurotoxicity and off-target immunotoxicity. The data and protocols summarized in this guide provide a valuable resource for researchers in the field of oncology and drug development, offering insights into the therapeutic potential and liabilities of pan-CDK inhibition. Further investigation into more selective CDK inhibitors or novel dosing strategies may help to mitigate the toxicities associated with broad-spectrum CDK inhibition while retaining antitumor efficacy.

References

AG-012986: A Pan-Cyclin-Dependent Kinase Inhibitor for Antitumor Applications

An In-depth Technical Review for Drug Development Professionals

Executive Summary

AG-012986 is a potent, multi-targeted cyclin-dependent kinase (CDK) inhibitor demonstrating broad-spectrum antitumor activity in preclinical models. As an ATP-competitive inhibitor, it targets several key regulators of the cell cycle, including CDK1, CDK2, CDK4, CDK5, and CDK9. This comprehensive technical guide summarizes the key pharmacological properties, mechanism of action, in vitro and in vivo efficacy, and toxicological profile of this compound, providing a valuable resource for researchers and drug development professionals in the field of oncology.

Mechanism of Action

This compound exerts its primary antitumor effect by inhibiting multiple cyclin-dependent kinases, which are crucial for cell cycle progression.[1][2] By targeting these kinases, this compound induces cell cycle arrest and apoptosis in cancer cells.[1][3] A key molecular event following treatment with this compound is the dose-dependent hypophosphorylation of the retinoblastoma protein (Rb) at Serine 795.[1] The phosphorylation of Rb by CDKs is a critical step for the G1 to S phase transition, and its inhibition leads to cell cycle arrest.[4] The broad-spectrum activity of this compound against multiple CDKs may offer a more robust antitumor efficacy compared to inhibitors targeting a single CDK, potentially by preventing compensatory activity from other CDKs.[2][5]

Quantitative In Vitro Activity

This compound demonstrates potent inhibitory activity against a range of cyclin-dependent kinases. The inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) are summarized below.

| Target Kinase | Ki (nmol/L) | IC50 (nmol/L) |

| CDK4/cyclin D | 9.2 | - |

| CDK2/cyclin A | 94 | - |

| CDK1/cyclin B | 44 | - |

| CDK9/cyclin T | - | 4 |

| CDK5/p35 | - | 22 |

| Data sourced from Zhang et al., 2008.[2] |

The antiproliferative activity of this compound has been evaluated against a panel of human tumor cell lines, demonstrating broad-spectrum efficacy. In 14 out of 18 tumor cell lines tested, this compound exhibited IC50 values of less than 100 nmol/L.[1][2] The average IC50 across the 18 cell lines was 120 nmol/L.[2] Notably, the antiproliferative effects of this compound were found to be independent of the p53 and Rb genetic status of the tumor cells.[2]

In Vivo Antitumor Efficacy

Significant in vivo antitumor efficacy of this compound has been observed in multiple human xenograft tumor models.[1] When administered at or near the maximum tolerated dose for 8 or 12 days, this compound induced tumor growth inhibition of over 83.1% in 10 out of 11 models.[1] Studies comparing intraperitoneal (i.p.) bolus administration with subcutaneous (s.c.) implanted minipump dosing revealed that the in vivo efficacy correlates with the duration of minimally effective plasma levels rather than the maximal drug plasma levels.[1] This suggests that sustained exposure to this compound is crucial for its therapeutic effect.[5]

Off-Target Profile and Toxicology

While this compound is a potent CDK inhibitor, it has also been evaluated for off-target activities. Profiling against a panel of 64 receptors, ion channels, and transporters revealed a few interactions with IC50 values below 10 µmol/L.[5] These include antagonism of the calcium type L ion channel (Ki = 2.44 µmol/L) and the serotonin transporter (Ki = 2.26 µmol/L), as well as agonism for the histamine H3 receptor (Ki = 0.837 µmol/L).[5]

Preclinical studies identified notable toxicities associated with this compound. Intravenous administration in mice led to unexpected retinal and peripheral nerve toxicity.[6] The development of this compound was halted in part due to rapid, bone-marrow-independent white blood cell toxicity in preclinical models, raising concerns about potential acute and delayed immunosuppression in humans.[7][8] This toxicity in primary human immune cells was found to be caspase-driven and associated with an off-target mechanism involving the inhibition of p38 MAPK phosphorylation.[8]

Key Experimental Protocols

Western Blotting for Rb Phosphorylation

-

Cell Treatment: Asynchronous HCT116 cells are treated with varying concentrations of this compound for specified durations (e.g., 8 and 24 hours).[7]

-

Cell Lysis: Cells are harvested and lysed to extract total protein.

-

Protein Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for phospho-Rb (Ser795).[5] A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection.

-

Detection: The signal is visualized using a chemiluminescent substrate. β-actin is typically used as a loading control.[5]

Cell Cycle Analysis

-

Cell Treatment: Mid-log phase HCT116 cells are treated with various concentrations of this compound for 24 hours.[7]

-

Cell Harvesting and Fixation: Cells are harvested, washed, and fixed (e.g., with ethanol).

-

Staining: Fixed cells are stained with a DNA-intercalating dye (e.g., propidium iodide) using a commercial kit such as the CycleTEST Plus kit.[7]

-

Flow Cytometry: The DNA content of individual cells is analyzed using a flow cytometer (e.g., FACSCalibur).[7] The distribution of cells in G1, S, and G2-M phases of the cell cycle is quantified.

Apoptosis Assay (TUNEL Staining)

-

Cell Treatment: HCT116 cells are treated with this compound (e.g., 120 and 240 nmol/L) for 24 hours.[7]

-

Cell Fixation and Permeabilization: Cells are harvested, fixed, and permeabilized to allow entry of the labeling enzyme.

-

TUNEL Reaction: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is performed to detect DNA fragmentation, a hallmark of apoptosis.

-

Microscopy: Cells are visualized using fluorescence microscopy. A nuclear counterstain (e.g., DAPI) is used to identify the total number of cells, while TUNEL-positive cells indicate apoptotic cells.[7]

Colony-Forming Assay

-

Cell Seeding: A low density of cells (e.g., 150 SW620 cells) is seeded into petri dishes.[5][7]

-

Drug Treatment: After allowing the cells to attach, they are treated with various concentrations of this compound for different time periods.[5]

-

Drug Removal and Incubation: The drug-containing medium is removed, and the cells are washed and incubated in fresh medium until colonies are visible (typically 2-3 weeks).[5][7]

-

Colony Staining and Counting: Colonies are fixed, stained (e.g., with crystal violet), and counted. The survival fraction is calculated relative to vehicle-treated control cells.[7]

Conclusion

This compound is a potent pan-CDK inhibitor with significant preclinical antitumor activity across a range of cancer models. Its mechanism of action, centered on the induction of cell cycle arrest and apoptosis through the inhibition of multiple CDKs, makes it an interesting candidate for cancer therapy. However, the off-target toxicities, particularly the immune cell and retinal toxicities, highlight the challenges associated with multi-targeted kinase inhibitors. Further research to understand and mitigate these toxicities would be necessary for any potential clinical development. This review provides a foundational understanding of the pharmacological profile of this compound for researchers in the field.

References

- 1. Pharmacologic properties of this compound, a pan-cyclin-dependent kinase inhibitor with antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The Renaissance of Cyclin Dependent Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Retinal and peripheral nerve toxicity induced by the administration of a pan-cyclin dependent kinase (cdk) inhibitor in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Off-target immune cell toxicity caused by this compound, a pan-CDK inhibitor, is associated with inhibition of p38 MAPK phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for AG-012986 In Vitro Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG-012986 is a potent, ATP-competitive, pan-cyclin-dependent kinase (CDK) inhibitor with significant antitumor properties demonstrated in vitro and in vivo.[1][2] It primarily targets cell cycle CDKs, leading to cell cycle arrest and apoptosis in various tumor cell lines.[2][3] These application notes provide detailed protocols for in vitro studies using this compound to assess its effects on cell proliferation, cell cycle progression, and apoptosis.

Mechanism of Action

This compound exerts its biological effects by inhibiting multiple CDKs, including CDK1, CDK2, CDK4, CDK5, and CDK9.[2] Inhibition of these kinases, particularly CDK2 and CDK4, prevents the phosphorylation of the Retinoblastoma protein (Rb).[3] Hypophosphorylated Rb remains active and sequesters the E2F transcription factor, thereby blocking the G1/S phase transition of the cell cycle and inducing cell cycle arrest.[2] Prolonged cell cycle arrest ultimately triggers apoptosis. Additionally, off-target effects, such as the inhibition of the p38 MAPK pathway, have been observed and may contribute to cellular toxicity, particularly in non-proliferating cells like peripheral lymphocytes.[1]

Data Presentation

Kinase Inhibition Profile of this compound

| Kinase Target | Kᵢ (nmol/L) | IC₅₀ (nmol/L) | Selectivity vs. Other Kinases |

| CDK4/cyclin D1 | 9.2 | - | >100-fold selective over many kinases |

| CDK2/cyclin A | 94 | - | - |

| CDK1/cyclin B | 44 | - | - |

| CDK9/cyclin T | - | 4 | - |

| CDK5/p35 | - | 22 | - |

| Calmodulin-dependent kinase II | - | - | ~50-fold selective |

Data compiled from publicly available research.[3]

In Vitro Antiproliferative Activity of this compound

| Cell Line | Origin | p53 Status | Rb Status | IC₅₀ (µmol/L) |

| HCT116 | Colon | Wild-type | Wild-type | <0.1 |

| SW620 | Colon | Mutant | Wild-type | <0.1 |

| A549 | Lung | Wild-type | Wild-type | <0.1 |

| PC-3 | Prostate | Null | Wild-type | <0.1 |

| DU145 | Prostate | Mutant | Wild-type | <0.1 |

| MDA-MB-231 | Breast | Mutant | Wild-type | <0.1 |

| MCF-7 | Breast | Wild-type | Wild-type | <0.1 |

| OVCAR-3 | Ovarian | Mutant | Wild-type | <0.1 |

| U251 | Glioblastoma | Mutant | Wild-type | <0.1 |

| SF-268 | CNS | Mutant | Wild-type | <0.1 |

| K562 | Leukemia | Null | Null | >0.1 |

| RPMI-8226 | Multiple Myeloma | Mutant | Wild-type | <0.1 |

| SR | Leukemia | Wild-type | Wild-type | >0.1 |

| CCRF-CEM | Leukemia | Mutant | Wild-type | <0.1 |

| HL-60(TB) | Leukemia | Null | Null | <0.1 |

| MOLT-4 | Leukemia | Wild-type | Wild-type | <0.1 |

| A498 | Kidney | Mutant | Wild-type | <0.1 |

| CAKI-1 | Kidney | Wild-type | Wild-type | >0.1 |

The average IC₅₀ of this compound against these 18 cell lines was 120 nmol/L.[3]

Experimental Protocols

Protocol 1: Cell Proliferation Assay (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound in cancer cell lines using a colorimetric MTT assay.

Materials:

-

Cancer cell line of interest (e.g., HCT116, SW620)

-

Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound (stock solution in DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

-

Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete growth medium from the DMSO stock. A suggested starting concentration range is 1 nM to 10 µM.

-

Ensure the final DMSO concentration in all wells is below 0.5%.

-

Remove the old medium and add 100 µL of the medium containing different concentrations of this compound.

-

Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution to each well.

-

Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes.

-

-

Data Acquisition:

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance of the blank control from all other readings.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of cell viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

-

Protocol 2: Western Blot for Phospho-Rb (Ser795)

This protocol is for detecting the phosphorylation status of Rb at Ser795, a direct downstream target of CDKs inhibited by this compound.

Materials:

-

Treated and untreated cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies: Rabbit anti-phospho-Rb (Ser795), Rabbit anti-total Rb, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody (anti-rabbit)

-

Chemiluminescent substrate

-

Western blotting imaging system

Procedure:

-

Cell Lysis:

-

Treat cells with varying concentrations of this compound for 8 to 24 hours.[4]

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts and prepare lysates with Laemmli buffer.

-

Separate proteins on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-Rb Ser795) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

-

Analysis:

-

Quantify band intensities and normalize the phospho-Rb signal to total Rb and the loading control. A dose-dependent decrease in phospho-Rb (Ser795) is expected with this compound treatment.[2]

-

Protocol 3: Cell Cycle Analysis by Flow Cytometry